![molecular formula C13H16N2O2 B2794430 1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one CAS No. 1383543-23-4](/img/structure/B2794430.png)
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied for its potential use in various applications, including medicinal chemistry, biochemistry, and pharmaceuticals. In
Applications De Recherche Scientifique
Scintillation Properties in Plastic Scintillators
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one, as part of the 1,3,4-oxadiazole derivatives, is noted for its role in the development of plastic scintillators. The research by Salimgareeva and Kolesov (2005) emphasizes the potential of these compounds in improving the scintillation efficiency, optical transparency, and stability (thermal, light, and radiation-damage) of plastic scintillators. Specifically, replacing conventional secondary solvents in scintillators with certain 1,3,4-oxadiazole derivatives does not alter their inherent properties but replacing them with 1,1,3-trimethyl-3-phenylindan enhances these characteristics. This suggests a promising application in radiation detection and measurement technologies Salimgareeva and Kolesov, 2005.
Therapeutic and Biological Applications
1,3,4-Oxadiazole derivatives, which include this compound, are extensively studied for their therapeutic worth. The review by Verma et al. (2019) highlights the biological activities of these compounds, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The unique structural features of 1,3,4-oxadiazole allow effective binding with enzymes and receptors, eliciting a range of bioactivities. This positions 1,3,4-oxadiazole derivatives as significant contributors to the medicinal chemistry field, showing potential in the treatment of various ailments Verma et al., 2019.
Metal-Ion Sensing Applications
The integrative review by Sharma et al. (2022) discusses the multifaceted applications of 1,3,4-oxadiazoles, particularly in metal-ion sensing. Owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, these compounds are prominent in the development of chemosensors for metal ions. This review provides an insightful overview of selective metal-ion sensing mechanisms and detection limits, highlighting the versatility and applicability of 1,3,4-oxadiazole structures in this domain Sharma et al., 2022.
Propriétés
IUPAC Name |
1-(5-phenyl-2-propan-2-yl-2H-1,3,4-oxadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)13-15(10(3)16)14-12(17-13)11-7-5-4-6-8-11/h4-9,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVFLUPETWHODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1N(N=C(O1)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

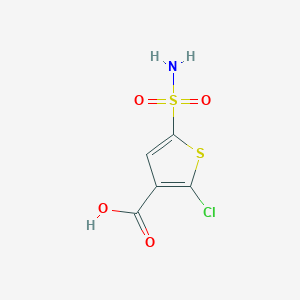
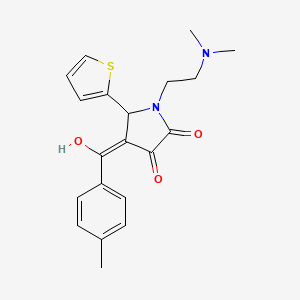
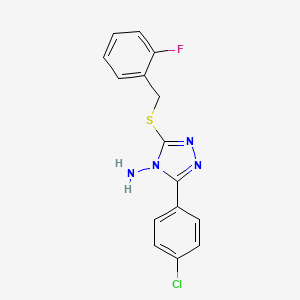
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2794356.png)
![4-({1-[(3,4-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2794357.png)
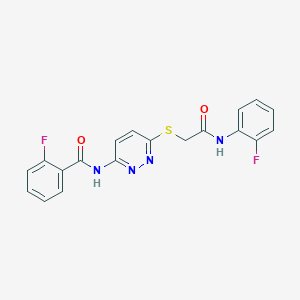
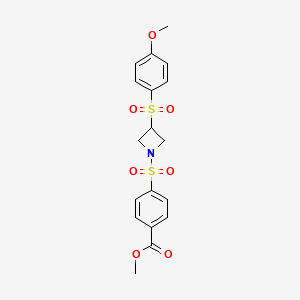
![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)
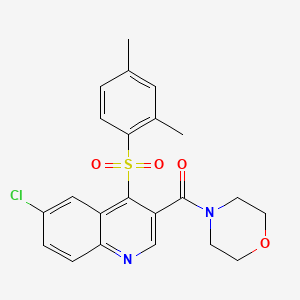
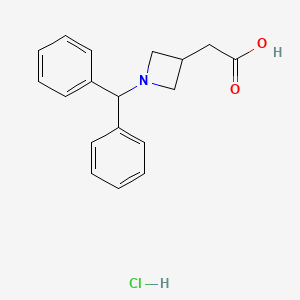
![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)